molecular formula C7H14Cl2N4 B2580054 [3-(Triazol-1-yl)cyclobutyl]methanamine;dihydrochloride CAS No. 2402831-22-3

[3-(Triazol-1-yl)cyclobutyl]methanamine;dihydrochloride

Cat. No. B2580054
CAS RN: 2402831-22-3
M. Wt: 225.12
InChI Key: ZAMKBSDBBREDHF-DTQHMAPFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[3-(Triazol-1-yl)cyclobutyl]methanamine;dihydrochloride” is a chemical compound with the molecular formula C7H14Cl2N4 and a molecular weight of 225.12. It is also known as [3- (1H-1,2,4-triazol-1-yl)cyclobutyl]methanamine dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H12N4.2ClH/c8-3-6-1-7(2-6)11-5-9-4-10-11;;/h4-7H,1-3,8H2;2*1H/t6-,7-;; . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Photolysis and Degradation Studies

Research on the photolysis of diclobutrazol, a compound with structural similarities to triazolyl cyclobutyl methanamines, has shown that ultraviolet light can induce significant chemical transformations. These transformations include oxidation, loss of chlorine, and cyclization, leading to the formation of various breakdown products, including triazolo isoquinoline ring systems. This study indicates the environmental behavior and potential degradation pathways of triazole-containing compounds under UV exposure (Clark, James, & Watkins, 1985).

Catalytic Applications

Triazolyl cyclobutyl methanamines and related structures have been explored for their catalytic properties. A catalyst based on the tris(triazolyl)methanol-Cu(I) structure has been developed for Huisgen 1,3-dipolar cycloadditions, demonstrating high activity in water or under neat conditions. This catalyst facilitates low catalyst loadings, short reaction times at room temperature, and compatibility with free amino groups, highlighting its potential in organic synthesis and material science applications (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).

Synthesis of Novel Compounds

The synthesis of N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine demonstrates the versatility of triazolyl cyclobutyl methanamines in synthesizing novel compounds. This particular synthesis involves a 1,3-dipolar cycloaddition reaction, showcasing the compound's utility in creating complex molecular architectures for potential pharmaceutical applications (Younas, Abdelilah, & Anouar, 2014).

Antimicrobial Activities

Compounds carrying the 1,2,3-triazole moiety, such as [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives, have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. These compounds demonstrated moderate to very good antibacterial and antifungal activities, comparable to first-line drugs, indicating their potential in developing new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

[3-(triazol-1-yl)cyclobutyl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4.2ClH/c8-5-6-3-7(4-6)11-2-1-9-10-11;;/h1-2,6-7H,3-5,8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMKBSDBBREDHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N2C=CN=N2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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